5-Bromo-1-methylindole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methylindole-2-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 2nd position of the indole ring. It is a solid, typically appearing as white or off-white crystals, and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Vorbereitungsmethoden
The synthesis of 5-Bromo-1-methylindole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-methylindole followed by the introduction of a carbonitrile group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The carbonitrile group can be introduced using reagents such as cyanogen bromide or through a Sandmeyer reaction involving copper(I) cyanide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-Bromo-1-methylindole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to form amines. Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methylindole-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in the development of new pharmaceuticals.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific biological pathways and receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methylindole-2-carbonitrile involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The bromine and carbonitrile groups enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-1-methylindole-2-carbonitrile include:
5-bromoindole: Lacks the methyl and carbonitrile groups, making it less specific in its interactions.
1-methylindole: Lacks the bromine and carbonitrile groups, resulting in different chemical reactivity and biological activity.
5-bromo-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different solubility and reactivity properties
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7BrN2 |
---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
5-bromo-1-methylindole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-13-9(6-12)5-7-4-8(11)2-3-10(7)13/h2-5H,1H3 |
InChI-Schlüssel |
KTXHQILIXKVUAE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.